![molecular formula C26H34N2P2 B15284962 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene](/img/structure/B15284962.png)
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is a bidentate phosphine ligand with the molecular formula C26H34N2P2. This compound is known for its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene typically involves the reaction of 2-chloromethylpyridine with tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
化学反应分析
Types of Reactions
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: The phosphine ligands can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or toluene.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions are metal-phosphine complexes, which are used in various catalytic applications .
科学研究应用
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene has several scientific research applications, including:
Catalysis: Used as a ligand in homogeneous catalysis, particularly in carbonylation and hydrogenation reactions.
Material Science: Forms part of the coordination polymers used in material science.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable complexes with metal ions.
作用机制
The mechanism by which 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic processes. The pyridine nitrogen atoms also play a crucial role in stabilizing the metal-ligand complex .
相似化合物的比较
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A widely used bidentate ligand in catalysis.
Uniqueness
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is unique due to the presence of pyridine rings, which provide additional stabilization to the metal complexes. This makes it particularly effective in catalytic applications where stability and reactivity are crucial .
属性
分子式 |
C26H34N2P2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
tert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]-pyridin-2-ylphosphane |
InChI |
InChI=1S/C26H34N2P2/c1-25(2,3)29(23-15-9-11-17-27-23)19-21-13-7-8-14-22(21)20-30(26(4,5)6)24-16-10-12-18-28-24/h7-18H,19-20H2,1-6H3 |
InChI 键 |
WKORNPSVAFGDRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CC1=CC=CC=C1CP(C2=CC=CC=N2)C(C)(C)C)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



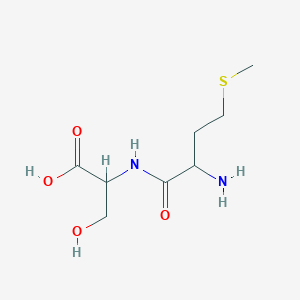
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)
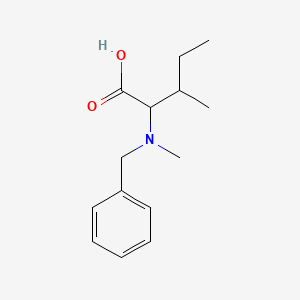
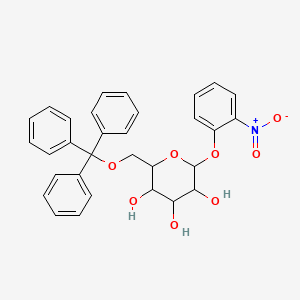
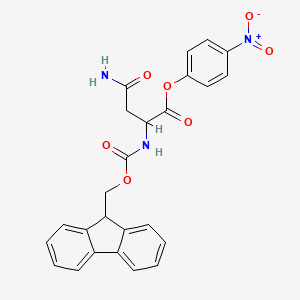
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)
![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)

![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
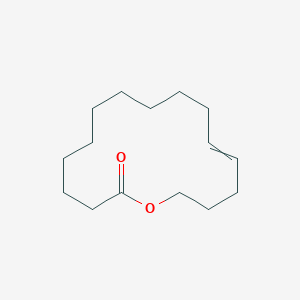
![5-Bromo-N-{[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-YL]methyl}pyridin-2-amine](/img/structure/B15284974.png)
![8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B15284979.png)
![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)
